3-Methylnordiazepam

描述

The exact mass of the compound 7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631627. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

7-chloro-3-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-10-16(20)19-14-8-7-12(17)9-13(14)15(18-10)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATGIBNNISQKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275406 | |

| Record name | NSC631627 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4699-82-5 | |

| Record name | NSC631627 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylnordazepam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S62KWW42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylnordiazepam: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylnordiazepam, also known as 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and by its developmental code Ro 5-2751, is a derivative of the 1,4-benzodiazepine class of compounds.[1] Like other benzodiazepines, it exhibits central nervous system activity and has been identified as possessing anticonvulsant properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

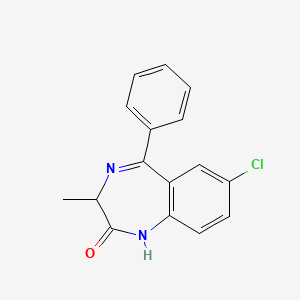

This compound is a synthetic compound characterized by a core benzodiazepine structure with a chlorine atom at the 7-position, a phenyl group at the 5-position, and a methyl group at the 3-position of the diazepine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | [1] |

| Synonyms | Ro 5-2751 | [1] |

| CAS Number | 4699-82-5 | [1] |

| Molecular Formula | C₁₆H₁₃ClN₂O | [1] |

| Molecular Weight | 284.7 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | ClC1=CC=C(C2=C1)NC(C(C)N=C2C3=CC=CC=C3)=O | [1] |

| InChI Key | SATGIBNNISQKBG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Data

| Property | Value | Source |

| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL; Ethanol: Slightly soluble; PBS (pH 7.2): 0.25 mg/mL | [1] |

| λmax | 227 nm | [1] |

| Storage Temperature | -20°C | |

| Stability | ≥ 5 years | [1] |

Pharmacological Properties

Mechanism of Action

As a benzodiazepine, this compound is presumed to exert its effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. The general mechanism of action for benzodiazepines involves binding to a specific site on the GABAA receptor, which is a ligand-gated chloride ion channel. This binding allosterically enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability. This results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.

References

A Technical Guide to 3-Methylnordiazepam: CAS Number, Analytical Standards, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylnordiazepam, an analytical reference standard categorized as a benzodiazepine. It includes its chemical identity, information on commercially available analytical standards, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for professionals in research, forensic science, and drug development.

Chemical and Physical Properties

This compound, also known as Ro 5-2751, is a derivative of nordiazepam.[1][2] It is structurally related to diazepam and shares the characteristic benzodiazepine core.

| Property | Value | Reference |

| CAS Number | 4699-82-5 | [1][2][3] |

| Formal Name | 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | [1] |

| Molecular Formula | C₁₆H₁₃ClN₂O | [1][4] |

| Formula Weight | 284.7 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Solubility (at 25°C) | DMF: 2 mg/mL; DMSO: 1 mg/mL; Ethanol: Slightly soluble; PBS (pH 7.2): 0.25 mg/mL | [1] |

| UV λmax | 227 nm | [1] |

| SMILES | ClC1=CC=C(C2=C1)NC(C(C)N=C2C3=CC=CC=C3)=O | [1] |

| InChI Key | SATGIBNNISQKBG-UHFFFAOYSA-N | [1] |

Analytical Standards

Certified analytical reference standards are crucial for accurate quantification and identification in research and forensic applications. This compound is available from several reputable suppliers. These standards are intended for research and forensic use only.[1][2]

| Supplier | Product Name | CAS Number | Purity | Formulation | Storage |

| Cayman Chemical | This compound | 4699-82-5 | ≥98% | A solid | -20°C |

| Cleanchem | 3-Methyl Nordiazepam | 4699-82-5 | N/A | N/A | N/A |

| MedchemExpress | This compound | 4699-82-5 | N/A | N/A | N/A |

N/A: Not explicitly available in the search results.

Experimental Methodologies

The analysis of benzodiazepines, including this compound, typically involves chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and specificity, which are essential for detecting low concentrations in biological matrices.[5][6][7]

A common procedure for extracting benzodiazepines from biological samples like blood or urine is solid-phase extraction.[5][8]

Caption: General workflow for Solid-Phase Extraction (SPE) of benzodiazepines.

Protocol:

-

Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned sequentially with methanol and then water or a buffer.

-

Sample Loading: The pre-treated biological sample is loaded onto the SPE cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

-

Elution: this compound is eluted from the cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for analysis.

LC-MS/MS is a highly sensitive and selective method for the quantification of benzodiazepines in complex matrices.[6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[7]

-

Mobile Phase: A gradient of methanol and an aqueous solution of formic acid (e.g., 0.006 M, pH 3).[7]

-

Flow Rate: 0.2 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Injection Volume: 50 µL.[7]

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for identification.

-

Precursor Ion: [M+H]⁺ for this compound (m/z 285.1).

-

Product Ions: Specific fragment ions would need to be determined experimentally. For the related compound Nordiazepam, characteristic fragments are observed.[9]

| Parameter | Setting |

| Column | Xterra MS C18 (150mm x 2.1mm, 3.5µm) |

| Mobile Phase | Methanol / 0.006 M Formic Acid (pH 3) |

| Gradient | 30-60% Methanol over 35 min |

| Flow Rate | 0.2 mL/min |

| Ionization | ESI Positive |

| Detection Mode | MS/MS (Product Ion Scan) |

GC-MS is a reference method for the detection and quantification of many benzodiazepines.[5] Derivatization may be required for some benzodiazepines to improve their thermal stability and chromatographic properties, though this may not be necessary for all compounds.[6]

Instrumentation:

-

Gas Chromatograph with a suitable capillary column.

-

Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions (General):

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient starting at a lower temperature and ramping up to around 300°C to elute the analytes.

MS Conditions (General):

-

Ionization Energy: 70 eV.

-

Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Mass Spectral Data (Nordiazepam - for reference): The mass spectrum of the closely related compound nordiazepam shows characteristic fragment ions that are useful for its identification.[10][11] Similar fragmentation patterns would be expected for this compound, with shifts corresponding to the additional methyl group.

| Compound | Key m/z values (Underivatized) | Reference |

| Nordiazepam | 270, 242, 241, 189, 269 | [9][11] |

Metabolic Pathway Context

This compound is an isomer of Diazepam.[4] Diazepam undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2C19), to form active metabolites, including Nordiazepam (N-desmethyldiazepam).[12][13] These metabolites are then typically conjugated with glucuronic acid before excretion.[12][13] While the specific metabolic pathway of this compound is not detailed in the provided search results, it is reasonable to infer a similar pathway involving hydroxylation and/or demethylation followed by glucuronidation.

Caption: Generalized metabolic pathway of Diazepam showing key active metabolites.

Logical Relationship and Synthesis

This compound is a derivative of nordiazepam. The synthesis of 3-substituted 1,4-benzodiazepin-2-ones can be achieved through various chemical routes, often starting from a 2-aminobenzophenone precursor.[14][15] One common approach involves the alkylation of the enolate of the benzodiazepine core.[14]

Caption: Conceptual synthesis pathway for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. mdpi.com [mdpi.com]

- 9. Nordiazepam | C15H11ClN2O | CID 2997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nordazepam [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Pharmacological Profile of 3-Methylnordiazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-Methylnordiazepam (also known as 3-methyl-desmethyldiazepam). While specific quantitative data for this compound is limited in publicly accessible literature, this document synthesizes available information on its anticipated pharmacodynamics and pharmacokinetics based on structure-activity relationships of 3-substituted benzodiazepine derivatives. The guide details its expected mechanism of action as a positive allosteric modulator of the GABA-A receptor and its established anticonvulsant properties. Detailed experimental protocols for key assays used in the pharmacological characterization of such compounds are provided, alongside illustrative diagrams of signaling pathways and experimental workflows to support researchers in the field.

Introduction

This compound is a derivative of nordiazepam, a primary active metabolite of several clinically important benzodiazepines, including diazepam. The pharmacological profile of benzodiazepines is critically influenced by substitutions on their core structure. The introduction of a methyl group at the 3-position of the benzodiazepine nucleus, as in this compound, is known to modulate the compound's potency and efficacy. Like other benzodiazepines, this compound is presumed to exert its pharmacological effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. It has been identified as a compound with anticonvulsant activity in murine models. This guide aims to provide a detailed, albeit partially inferred, pharmacological profile of this compound to aid in research and drug development.

Pharmacodynamics

Mechanism of Action

This compound, as a benzodiazepine derivative, is expected to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically increase the affinity of GABA for its receptor. This results in an increased frequency of chloride channel opening, thereby potentiating the inhibitory effects of GABA.

Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | GABA-A | Data not available | - |

| Nordiazepam | GABA-A (non-selective) | ~10-20 | [1] |

| Diazepam | GABA-A (non-selective) | ~4-8 | [1] |

Table 1: GABA-A Receptor Binding Affinity

In Vitro Potency

The in vitro potency of this compound, typically measured as the half-maximal effective concentration (EC50) for the potentiation of GABA-induced chloride currents, has not been specifically reported. Structure-activity studies suggest that 3-alkylation can influence the efficacy of benzodiazepines, but without experimental data, a precise EC50 value cannot be provided.

| Compound | Assay | EC50 | Reference |

| This compound | GABA potentiation | Data not available | - |

| Diazepam | GABA potentiation (α1β2γ2) | ~100-200 nM | [1] |

Table 2: In Vitro Potency

In Vivo Potency

This compound has been documented to possess anticonvulsant activity in mice. A key study by Klopman and Contreras in 1985 included this compound in a structure-activity relationship analysis of anticonvulsant benzodiazepines against pentylenetetrazol (PTZ)-induced seizures. While the specific ED50 value from this study is not readily accessible, its inclusion confirms its in vivo efficacy. For context, the anticonvulsant potencies of related benzodiazepines are presented below.

| Compound | Animal Model | Anticonvulsant Effect (ED50) | Reference |

| This compound | Mouse (PTZ-induced seizures) | Data not available | [2] |

| Nordiazepam | Mouse (PTZ-induced seizures) | ~1.5 mg/kg | [1] |

| Diazepam | Mouse (PTZ-induced seizures) | ~0.5-1.0 mg/kg | [1] |

Table 3: In Vivo Anticonvulsant Potency

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as its half-life (t1/2), clearance (CL), and volume of distribution (Vd), have not been reported. The pharmacokinetic profile of benzodiazepines is influenced by factors such as lipophilicity and metabolism. The addition of a methyl group at the 3-position may alter these properties compared to nordiazepam. The primary routes of metabolism for benzodiazepines involve oxidation and glucuronidation in the liver. It is plausible that this compound undergoes similar metabolic pathways. The table below provides pharmacokinetic data for nordiazepam and diazepam for comparative reference.

| Compound | Species | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| This compound | - | Data not available | Data not available | Data not available | - |

| Nordiazepam | Human | 50-100 h | ~0.1 L/h | ~1.0 L/kg | [1] |

| Diazepam | Human | 20-50 h | ~1.5 L/h | ~1.1 L/kg | [1] |

Table 4: Pharmacokinetic Parameters

Experimental Protocols

Benzodiazepine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Tissue Preparation: Whole brains (or specific regions like the cerebral cortex) from rodents are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]Flunitrazepam) and varying concentrations of the unlabeled test compound (this compound). The incubation is typically carried out at a controlled temperature (e.g., 4°C or 25°C) for a specific duration to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This protocol outlines an in vivo model to assess the anticonvulsant activity of a test compound in mice.

Methodology:

-

Animal Dosing: Groups of mice are administered different doses of the test compound (this compound) or the vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Pre-treatment Time: Following a specific pre-treatment period (e.g., 30 or 60 minutes) to allow for drug absorption and distribution, the animals are challenged with a convulsant dose of pentylenetetrazol.

-

PTZ Administration: A standardized dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

-

Observation: Each animal is then placed in an individual observation chamber and observed for a set period (e.g., 30 minutes) for the occurrence of seizures (e.g., generalized clonic seizures with loss of righting reflex) and mortality.

-

Data Analysis: The number of animals protected from seizures at each dose of the test compound is recorded. The dose of the compound that protects 50% of the animals from seizures (ED50) is then calculated using statistical methods such as probit analysis.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of 3-Methylnordiazepam on GABA-A Receptors

Introduction

3-Methylnordiazepam is a derivative of nordiazepam, which is an active metabolite of the widely prescribed benzodiazepine, diazepam. Benzodiazepines exert their therapeutic effects—including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties—through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a detailed technical overview of the presumed mechanism of action of this compound on GABA-A receptors, intended for researchers, scientists, and drug development professionals.

The GABA-A Receptor: A Primer

The GABA-A receptor is a pentameric ligand-gated ion channel, assembled from a combination of 19 different subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3). The most common synaptic isoform in the adult brain consists of two α, two β, and one γ subunit. The endogenous ligand, GABA, binds at the interface between the α and β subunits, triggering the opening of a central chloride (Cl⁻) ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Benzodiazepines, including diazepam and its derivatives, do not bind to the GABA binding site. Instead, they bind to a distinct allosteric site located at the interface between the α and γ subunits.[1][2][3] This binding is characteristic of benzodiazepine-sensitive GABA-A receptors.[1]

Mechanism of Action: Positive Allosteric Modulation

This compound, like other classical benzodiazepines, is expected to act as a positive allosteric modulator (PAM) of the GABA-A receptor. This means it does not directly activate the receptor but enhances the effect of GABA.[4] The binding of a benzodiazepine to the α/γ subunit interface induces a conformational change in the receptor that increases its affinity for GABA.[5][6] This leads to an increase in the frequency of the chloride channel opening when GABA is bound, but not the duration of each opening or the conductance of the channel.[7] The potentiation of GABAergic neurotransmission results in a more profound inhibitory effect on neuronal activity.

The key points of the mechanism are:

-

Binding to an Allosteric Site: Binds to the benzodiazepine site at the α/γ subunit interface.

-

Increased GABA Affinity: Increases the affinity of the GABA-A receptor for its endogenous ligand, GABA.[5][6]

-

Increased Channel Opening Frequency: Potentiates the GABA-induced chloride current by increasing the frequency of channel opening.[7]

-

No Direct Agonist Activity: Does not open the chloride channel in the absence of GABA.

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Data (Based on Diazepam and Nordiazepam)

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of diazepam at various GABA-A receptor subtypes. This data is critical for understanding the potential selectivity and efficacy of its derivatives.

Table 1: Binding Affinity (Ki) of Diazepam at Different GABA-A Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |

| Diazepam | α1β2γ2 | 1.53 | [³H]-Flumazenil | [8] |

| Diazepam | α2β3γ2 | ~2 | [³H]-Flumazenil | [3] |

| Diazepam | α3β3γ2 | ~3 | [³H]-Flumazenil | [3] |

| Diazepam | α5β3γ2 | ~1.5 | [³H]-Flumazenil | [3] |

Table 2: Functional Potency (EC50) of Diazepam in Modulating GABA-Evoked Currents

| Compound | Receptor Subtype | EC50 for Potentiation (nM) | Experimental System | Source |

| Diazepam | α1β2γ2 | 64.8 ± 3.7 | Xenopus Oocytes | [9] |

| Diazepam | α1β2γ2 | 20 | Xenopus Oocytes | [10] |

Note: Ki values represent the concentration of the drug that displaces 50% of the radioligand from the receptor. EC50 values represent the concentration of the drug that produces 50% of its maximal effect in potentiating GABA-evoked currents.

Detailed Experimental Protocols

The characterization of a novel benzodiazepine like this compound would involve a series of in vitro and in vivo experiments to determine its binding affinity, functional efficacy, and behavioral effects.

This assay is used to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the Ki of this compound for various GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex or cerebellum) or cells expressing specific recombinant GABA-A receptor subtypes in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

-

Binding Assay:

-

Incubate a fixed amount of membrane protein (e.g., 100-200 µg) with a specific radioligand for the benzodiazepine site (e.g., [³H]-Flumazenil at a concentration close to its Kd, typically 1-2 nM).[8]

-

For competition assays, include increasing concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam or flumazenil).[11]

-

Incubate the mixture at a controlled temperature (e.g., 0-4°C or 30°C) for a specific duration (e.g., 30-60 minutes) to reach equilibrium.[8]

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This technique measures the functional effect of the compound on GABA-A receptor activity by recording the ion currents flowing through the channel.

Objective: To determine the EC50 and maximal potentiation of GABA-evoked currents by this compound.

Methodology:

-

Expression System:

-

Two-Electrode Voltage Clamp (for Oocytes) or Patch Clamp (for Mammalian Cells):

-

Clamp the membrane potential of the cell at a fixed voltage (e.g., -60 mV).

-

Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Record the potentiation of the GABA-evoked current at each concentration of the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the presence and absence of the test compound.

-

Calculate the percentage potentiation for each concentration.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (Emax).

-

Figure 2: Experimental workflow for characterizing a novel benzodiazepine.

Conclusion

Based on the extensive data available for diazepam and nordiazepam, it is highly probable that this compound acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors. Its primary mechanism involves increasing the receptor's affinity for GABA, thereby enhancing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA in the central nervous system. The specific binding affinity and functional potency of this compound at different GABA-A receptor subtypes would require dedicated experimental investigation following the protocols outlined in this guide. Such studies are crucial for defining its pharmacological profile and therapeutic potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazepam - Wikipedia [en.wikipedia.org]

- 5. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

3-Methylnordiazepam: An In-Depth Technical Overview of a Benzodiazepine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnordiazepam, also known by its developmental code Ro 5-2751, is a synthetic benzodiazepine derivative. Structurally, it is a derivative of nordiazepam with a methyl group substituted at the 3-position of the diazepine ring. Like other benzodiazepines, its pharmacological effects are presumed to be mediated through positive allosteric modulation of the Gamma-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the available in vitro and in vivo data for this compound, alongside detailed experimental methodologies relevant to its study.

While specific quantitative data for this compound is sparse in publicly available literature, this guide synthesizes the known information and provides context through the broader understanding of 3-substituted benzodiazepines.

Core Concepts: In Vitro vs. In Vivo Effects

The study of any novel psychoactive compound involves a multi-faceted approach that begins with in vitro characterization and progresses to in vivo evaluation.

-

In Vitro Studies: These "test-tube" experiments are crucial for determining a compound's direct interaction with its molecular target. For this compound, this primarily involves assessing its binding affinity and functional potency at the GABA-A receptor. These studies provide fundamental information about the compound's potential efficacy and mechanism of action.

-

In Vivo Studies: These "in the living" experiments, typically conducted in animal models, are essential for understanding how a compound affects a whole organism. This includes evaluating its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its behavioral effects, such as anticonvulsant, anxiolytic, sedative, and motor-impairing properties.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates that would be populated with experimental findings.

Table 1: In Vitro Receptor Binding Affinity of this compound at GABA-A Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| α1β2γ2 | [3H]-Flunitrazepam | Data not available | |

| α2β2γ2 | [3H]-Flunitrazepam | Data not available | |

| α3β2γ2 | [3H]-Flunitrazepam | Data not available | |

| α5β2γ2 | [3H]-Flunitrazepam | Data not available |

Table 2: In Vitro Functional Potency of this compound at GABA-A Receptors

| Assay Type | Receptor Subtype | EC50 / IC50 (nM) | Reference |

| Electrophysiology | α1β2γ2 | Data not available | |

| Chloride Influx Assay | Recombinant | Data not available |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rodents

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |

| Mouse | Intraperitoneal (i.p.) | Data not available | Data not available | Data not available | Data not available | |

| Rat | Oral (p.o.) | Data not available | Data not available | Data not available | Data not available |

Table 4: In Vivo Anticonvulsant and Sedative Effects of this compound in Mice

| Test Model | Endpoint | ED50 / TD50 (mg/kg) | Reference |

| Pentylenetetrazol (PTZ)-induced seizures | Protection against clonic seizures | Data not available | |

| Maximal Electroshock (MES) Test | Protection against tonic hindlimb extension | Data not available | |

| Rotarod Test | Motor impairment | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize benzodiazepines like this compound.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

-

Preparation of Synaptic Membranes:

-

Rodent brains (e.g., rat cortex or cerebellum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the synaptic membranes.

-

The pellet is washed and resuspended in fresh buffer.

-

-

Binding Assay:

-

A fixed concentration of a radiolabeled benzodiazepine (e.g., [3H]-Flunitrazepam) is incubated with the synaptic membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the GABA-A receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

-

The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to assess the anticonvulsant activity of a compound against generalized myoclonic and clonic seizures.

-

Animals:

-

Male Swiss-Webster or C57BL/6 mice are commonly used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

-

Different doses of the compound are administered to separate groups of mice, typically via the intraperitoneal (i.p.) route.

-

A control group receives the vehicle only.

-

-

Induction of Seizures:

-

At a predetermined time after drug administration (to coincide with peak brain concentrations), a convulsant dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

-

-

Observation:

-

Mice are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).

-

The latency to the first clonic seizure and the presence or absence of tonic hindlimb extension are recorded.

-

The number of animals protected from seizures in each group is noted.

-

-

Data Analysis:

-

The dose of the compound that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.

-

In Vivo Rotarod Test for Sedation and Motor Impairment

This test evaluates the effect of a compound on motor coordination and balance, which is indicative of sedative or ataxic side effects.

-

Apparatus:

-

A rotating rod apparatus with adjustable speed.

-

-

Training:

-

Mice are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 60 seconds) for one or two days prior to the experiment.

-

-

Test Procedure:

-

On the test day, baseline performance (latency to fall) is measured.

-

Different doses of this compound or vehicle are administered to separate groups of mice.

-

At various time points after drug administration, the mice are placed back on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

The latency to fall from the rod is recorded for each mouse.

-

-

Data Analysis:

-

The mean latency to fall for each treatment group is compared to the vehicle control group.

-

The dose that causes 50% of the animals to fall from the rod (TD50 - toxic dose 50) can be calculated.

-

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Benzodiazepines like this compound enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

Caption: GABA-A receptor modulation by this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel benzodiazepine follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Caption: Preclinical evaluation workflow for a benzodiazepine.

Conclusion

3-Methylnordiazepam: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 3-Methylnordiazepam. The information is intended to support research, analytical method development, and formulation studies. Due to the limited availability of in-depth public data specifically for this compound, this guide also incorporates methodologies and data from structurally related benzodiazepines to provide a broader context and predictive insights.

Core Properties of this compound

This compound, also known as Ro 5-2751, is a benzodiazepine derivative. It is categorized as an analytical reference standard and has demonstrated anticonvulsant activity in animal models.[1] Like other benzodiazepines, its pharmacological effects are mediated through interaction with GABA-A receptors.

Chemical and Physical Properties:

| Property | Value |

| Chemical Name | 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one |

| CAS Number | 4699-82-5 |

| Molecular Formula | C₁₆H₁₃ClN₂O |

| Molecular Weight | 284.7 g/mol |

| Appearance | A solid |

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 2 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.25 mg/mL[1] |

| Ethanol | Slightly soluble[1] |

Note: "Slightly soluble" indicates a qualitative assessment and lacks a specific quantitative value.

Stability Profile

General Stability

Under recommended storage conditions of -20°C, this compound is stable for at least five years.[1]

Forced Degradation Studies (Predicted Pathways)

Expected Degradation Behavior based on Nordiazepam Studies:

-

Acidic Conditions: Nordiazepam has been shown to be unstable in acidic solutions. At pH 3.1, significant degradation (56% over 12 days at room temperature) was observed.[2] The primary degradation pathway for benzodiazepines under acidic conditions typically involves hydrolysis of the azomethine bond, leading to the opening of the diazepine ring.

-

Neutral Conditions: At neutral pH (pH 7.0), nordiazepam was found to be stable for at least 12 days at both room temperature and 4°C.[2]

-

Basic Conditions: Benzodiazepines can also undergo degradation in basic conditions, often through hydrolysis.

-

Oxidative Conditions: Degradation in the presence of oxidizing agents is a possibility for many pharmaceuticals, including benzodiazepines.

-

Photostability: Exposure to light can induce photodegradation of benzodiazepines.

It is crucial to perform specific forced degradation studies on this compound to confirm these predicted pathways and identify any unique degradation products.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of benzodiazepines, which can be adapted for this compound.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) in isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Temperature: Controlled column temperature (e.g., 25°C or 30°C).

-

-

Forced Degradation Procedure:

-

Acid Hydrolysis: The drug solution is exposed to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: The drug solution is exposed to a basic medium (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: The solid drug or a solution is exposed to dry heat (e.g., 80-100°C).

-

Photodegradation: The drug solution is exposed to UV and/or visible light in a photostability chamber.

-

Sample Analysis: Samples from each stress condition are collected at various time points, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method.

-

Mechanism of Action: GABA-A Receptor Modulation

This compound, as a benzodiazepine, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

The binding of GABA to the GABA-A receptor opens a chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This compound binds to an allosteric site on the receptor, enhancing the effect of GABA. This potentiation results in a greater influx of chloride ions, leading to more pronounced hyperpolarization and a reduction in neuronal excitability, which underlies its anticonvulsant and other central nervous system effects.

Caption: General Experimental Workflow for Solubility and Stability Testing.

This diagram outlines the key steps in determining the solubility and conducting forced degradation studies for a pharmaceutical compound like this compound.

References

An In-depth Technical Guide to 3-Methylnordiazepam (Ro 5-2751): Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of 3-Methylnordiazepam, also known by its Hoffmann-La Roche designation, Ro 5-2751. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical synthesis, mechanism of action, and key experimental findings.

Introduction and Historical Context

This compound (Ro 5-2751) is a derivative of the 1,4-benzodiazepine class of compounds. The development of benzodiazepines revolutionized the treatment of anxiety and seizure disorders in the mid-20th century. The pioneering work in this field was conducted by Dr. Leo Sternbach and his team at Hoffmann-La Roche.[1][2] In 1955, Sternbach synthesized the first benzodiazepine, chlordiazepoxide (Librium), which was followed by the highly successful diazepam (Valium) in 1963.[2] These discoveries spurred further research into the synthesis of novel benzodiazepine derivatives with varied pharmacological profiles.

Chemical Synthesis

The synthesis of this compound, a 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, follows the general principles established for the synthesis of 1,4-benzodiazepine-2-ones. The foundational method involves the reaction of a 2-aminobenzophenone with an α-amino acid or its ester.

General Synthetic Pathway

The synthesis of the core 1,4-benzodiazepine-2-one structure, as described in the 1963 patent by Sternbach and Reeder, involves the following key steps[3]:

-

Reaction of 2-amino-5-chlorobenzophenone with an α-amino acid ester hydrochloride: In the case of this compound, the corresponding α-amino acid would be alanine methyl or ethyl ester hydrochloride.

-

Cyclization: The resulting intermediate undergoes cyclization, typically in the presence of a base such as pyridine, to form the seven-membered diazepine ring.

Pharmacological Properties and Mechanism of Action

This compound is characterized as a benzodiazepine with anticonvulsant activity, as demonstrated in murine models.[4] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the GABA-A (γ-aminobutyric acid type A) receptor.

Signaling Pathway

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This cellular effect underlies the anticonvulsant, anxiolytic, sedative, and muscle relaxant properties of this class of drugs.

References

- 1. Leo Sternbach - Wikipedia [en.wikipedia.org]

- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3109843A - Process for preparing - Google Patents [patents.google.com]

- 4. Use of artificial intelligence in structure-activity correlations of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of 3-Methylnordiazepam and its Expected Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylnordiazepam is a benzodiazepine derivative.[1] While its specific metabolic pathways have not been extensively elucidated in published literature, its structural similarity to nordiazepam allows for informed predictions regarding its biotransformation. This guide synthesizes the known metabolic fate of nordiazepam, the primary enzymes involved, and proposes the likely metabolites of this compound. Furthermore, it provides detailed experimental protocols for the in-vitro study of its metabolism and presents relevant data in a structured format.

The Established Metabolism of Nordiazepam

Nordiazepam, also known as N-desmethyldiazepam, is a major, pharmacologically active metabolite of several benzodiazepines, including diazepam, chlordiazepoxide, and clorazepate.[2][3] Its metabolism is a critical determinant of the duration of action and potential for accumulation of its parent drugs.

The primary metabolic pathway for nordiazepam involves hydroxylation at the 3-position to form oxazepam, another active benzodiazepine.[3] This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. Subsequently, oxazepam undergoes extensive phase II metabolism, specifically glucuronidation, to form oxazepam-glucuronide, a water-soluble conjugate that is readily excreted in the urine.[3]

Key Metabolic Enzymes

The metabolism of benzodiazepines is predominantly carried out by the cytochrome P450 system. The key enzymes involved in the oxidative metabolism of nordiazepam and other benzodiazepines are:

-

CYP3A4: This is a major enzyme responsible for the metabolism of many benzodiazepines.[4][5][6][7] It is known to be involved in the 3-hydroxylation of various benzodiazepine scaffolds.

-

CYP2C19: This enzyme also plays a significant role in the metabolism of several benzodiazepines, often exhibiting genetic polymorphism that can lead to inter-individual variations in drug clearance.[5][8]

Expected Metabolism of this compound

Based on the established metabolic pathways of nordiazepam and other benzodiazepines, the metabolism of this compound is expected to proceed through one or more of the following pathways:

-

Hydroxylation of the Methyl Group: The primary and most probable metabolic pathway is the hydroxylation of the methyl group at the 3-position to form 3-hydroxymethylnordiazepam . This is a common metabolic route for compounds containing a methyl group.

-

Aromatic Hydroxylation: The phenyl group at the 5-position is susceptible to aromatic hydroxylation, which could lead to the formation of phenolic metabolites such as 4'-hydroxy-3-methylnordiazepam .

-

Glucuronidation: If hydroxylated metabolites are formed, they are likely to undergo subsequent phase II conjugation with glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs), to facilitate their excretion.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways for this compound.

Quantitative Data

Specific quantitative data on the metabolism of this compound is not available in the current scientific literature. The following table summarizes pharmacokinetic parameters for the closely related compound, nordiazepam.

| Compound | Half-life (t½) [hours] | Volume of Distribution (Vd) [L/kg] | Clearance (CL) [mL/min/kg] |

| Nordiazepam | 36 - 200 | ~1.1 | ~0.1 - 0.3 |

Note: The pharmacokinetic parameters of nordiazepam can vary significantly between individuals due to factors such as age, liver function, and genetic polymorphisms in metabolizing enzymes.[2]

Experimental Protocols

To investigate the metabolism of this compound, the following in-vitro experimental protocol can be employed.

In-vitro Metabolism using Human Liver Microsomes (HLMs)

This experiment aims to identify the metabolites of this compound and the primary CYP enzymes responsible for its metabolism.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

Control incubations (without NADPH, without HLMs)

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19)

Procedure:

-

Incubation Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, HLMs, and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding the NADPH regenerating system. For inhibitor studies, add the specific CYP inhibitor during the pre-incubation step.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold ACN or MeOH.

-

Protein Precipitation: Vortex and centrifuge the samples to precipitate proteins.

-

Sample Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Experimental Workflow Diagram

Caption: General workflow for in-vitro metabolism studies.

Conclusion

While direct experimental data on the metabolism of this compound is lacking, a scientifically sound hypothesis can be formulated based on the extensive knowledge of benzodiazepine biotransformation. The primary expected metabolites are likely the result of hydroxylation of the 3-methyl group and aromatic hydroxylation of the phenyl ring, followed by glucuronidation. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the specific metabolic pathways of this compound, identify the enzymes involved, and quantify the formation of its metabolites. Such studies are crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Nordazepam - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing benzodiazepine treatment of anxiety disorders | MDedge [mdedge.com]

- 6. researchgate.net [researchgate.net]

- 7. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticonvulsant Activity of 3-Methylnordiazepam in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnordiazepam, a derivative of the 1,4-benzodiazepine class of compounds, has demonstrated anticonvulsant properties in preclinical animal models. As with other benzodiazepines, its primary mechanism of action is believed to involve the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This interaction enhances the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability and subsequent anticonvulsant effects. This technical guide provides a detailed overview of the methodologies used to evaluate the anticonvulsant profile of this compound in animal models, presents available data, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation

Quantitative data on the anticonvulsant activity of this compound, specifically its median effective dose (ED50) in standard screening models such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests, is not extensively available in publicly accessible literature. For the purpose of providing a comparative context, the following tables summarize the well-established anticonvulsant activity of the parent compound, Diazepam, in these widely used murine models.

Table 1: Anticonvulsant Activity of Diazepam in the Maximal Electroshock (MES) Seizure Model in Mice

| Compound | Animal Model | Route of Administration | Time of Test (min) | ED50 (mg/kg) | 95% Confidence Limits |

| Diazepam | Mouse | Intraperitoneal (i.p.) | 30 | 1.5 | 1.1 - 2.1 |

| Diazepam | Mouse | Oral (p.o.) | 60 | 2.5 | 1.8 - 3.4 |

| Note: The data presented is for Diazepam and serves as a reference for the expected potency of a benzodiazepine anticonvulsant. Specific ED50 values for this compound were not found in the reviewed literature. |

Table 2: Anticonvulsant Activity of Diazepam in the Pentylenetetrazol (PTZ) Seizure Model in Mice

| Compound | Animal Model | Route of Administration | Time of Test (min) | ED50 (mg/kg) | 95% Confidence Limits |

| Diazepam | Mouse | Intraperitoneal (i.p.) | 30 | 0.2 | 0.15 - 0.27 |

| Diazepam | Mouse | Oral (p.o.) | 60 | 0.5 | 0.3 - 0.7 |

| Note: The data presented is for Diazepam and serves as a reference for the expected potency of a benzodiazepine anticonvulsant. Specific ED50 values for this compound were not found in the reviewed literature. |

Experimental Protocols

The preclinical evaluation of anticonvulsant compounds relies on standardized and validated animal models. The following protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are fundamental in the initial screening and characterization of potential antiepileptic drugs.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely accepted model for generalized tonic-clonic seizures and is particularly useful for identifying compounds that inhibit seizure spread.

-

Animals: Male albino mice (20-25 g) are commonly used.

-

Apparatus: An electroconvulsometer capable of delivering a constant alternating current through corneal electrodes.

-

Procedure:

-

Animals are randomly assigned to treatment groups and administered this compound or a vehicle control via the desired route (e.g., intraperitoneally or orally).

-

At the predetermined time of peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize discomfort.

-

A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[1]

-

The animals are immediately observed for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES-induced seizure.

-

The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant protection.

-

-

Data Analysis: The median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test serves as a model for myoclonic and absence seizures and is effective in identifying compounds that can elevate the seizure threshold.[2]

-

Animals: Male albino mice (20-25 g) are typically used.[2]

-

Chemicals: Pentylenetetrazol (PTZ) is dissolved in a physiological saline solution.

-

Procedure:

-

Groups of mice are pre-treated with this compound or a vehicle control.

-

Following the appropriate absorption time for the drug, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.[2]

-

Each animal is then placed in an individual observation cage.

-

The mice are observed for a 30-minute period for the onset of clonic seizures, which are characterized by rhythmic, jerking movements of the limbs and body.

-

Protection is defined as the absence of a clonic seizure lasting for a minimum of 5 seconds.

-

-

Data Analysis: The ED50, representing the dose that protects 50% of the animals from experiencing clonic seizures, is determined using appropriate statistical calculations.

Mandatory Visualization

Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Caption: General workflow for preclinical anticonvulsant testing.

Logical Relationship

Caption: Role of animal models in the drug discovery pipeline.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Methylnordiazepam in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methylnordiazepam in biological matrices such as plasma, serum, and urine. The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound for pharmacokinetic, toxicological, and other research applications.

Introduction

This compound is a benzodiazepine derivative and a metabolite of certain designer benzodiazepines. Its pharmacological and toxicological profiles are of increasing interest to the scientific community. Accurate quantification of this compound in biological samples is essential for understanding its disposition and effects. This application note provides a comprehensive protocol for a validated LC-MS/MS method, offering high sensitivity, specificity, and throughput.

Experimental

Materials and Reagents

-

This compound reference standard

-

Nordiazepam-D5 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Biological matrix (plasma, serum, or urine)

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for sample cleanup.[1][2]

-

To 100 µL of the biological sample (plasma, serum, or urine) in a microcentrifuge tube, add 20 µL of the internal standard working solution (Nordiazepam-D5 at 50 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column, providing good retention and peak shape for this compound and its internal standard.

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm[3]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.00 min: 5% B

-

1.00 min: 5% B

-

8.00 min: 95% B

-

8.10 min: 5% B

-

10.00 min: 5% B

-

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3][4]

-

MS System: Agilent 6460 Triple Quadrupole MS or equivalent[3][4]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Gas Temperature: 325°C[3]

-

Gas Flow: 10 L/min[3]

-

Nebulizer: 20 psi[3]

-

Capillary Voltage: 4000 V[3]

Data Presentation

The following table summarizes the optimized MRM transitions and compound-specific parameters for this compound and the internal standard, Nordiazepam-D5. The primary transition (quantifier) is used for quantification, while the secondary transition (qualifier) is used for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (V) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) - Qualifier |

| This compound | 285.1 | 205.1 | 25 | 165.1 | 35 |

| Nordiazepam-D5 (IS) | 276.1 | 140.1 | 30 | 165.1 | 35 |

Note: The MRM transitions for this compound are predicted based on its structure and the fragmentation patterns of similar benzodiazepines like nordiazepam. These transitions should be optimized in the user's laboratory by infusing a standard solution of the analyte.[5]

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in various biological matrices. The simple sample preparation, coupled with the selectivity of tandem mass spectrometry, allows for accurate and precise measurements, making it a valuable asset for research in pharmacology, toxicology, and drug development.

References

Application Note and Protocol: Quantification of 3-Methylnordiazepam in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylnordiazepam is a benzodiazepine derivative with potential applications in research and forensic analysis.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and drug monitoring. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of benzodiazepines.[2][3][4][5] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples, such as plasma or urine, using GC-MS. The methodology is based on established principles for the analysis of related benzodiazepines.

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

Materials and Reagents

-

This compound analytical standard (≥98% purity)[1]

-

Nordiazepam-d5 (internal standard)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium hydroxide

-

Phosphate buffer (pH 6.8)

-

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Certified blank biological matrix (plasma or urine)

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is required. The system should be equipped with a capillary column suitable for the analysis of semi-volatile compounds.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for benzodiazepine extraction from biological matrices.[6][7][8]

-

Sample Pre-treatment: To 1 mL of the biological sample (plasma or urine), add 50 µL of the internal standard solution (Nordiazepam-d5, 1 µg/mL in methanol). For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to free conjugated metabolites.[9][10]

-

SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of phosphate buffer (pH 6.8) through the column.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 2 mL of 1.0 M acetic acid, and finally 3 mL of hexane to remove interferences. Dry the column thoroughly under a stream of nitrogen for at least 15 minutes.

-

Elution: Elute the analyte and internal standard from the cartridge with 3 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).[8]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

2. Derivatization

Derivatization is often necessary to improve the thermal stability and chromatographic properties of benzodiazepines.[2][6][9]

-

To the dried extract, add 50 µL of ethyl acetate and 25 µL of MTBSTFA with 1% TBDMSCl.[8]

-

Cap the vial tightly and heat at 70°C for 20 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

The following parameters are provided as a starting point and may require optimization for your specific instrumentation.[2][3][4]

-

GC System: Agilent 7890B or equivalent

-

Injector: Splitless mode, 260°C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Column: Zebron ZB-5MSi capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 15°C/min to 300°C

-

Hold: 10 minutes at 300°C

-

-

MS System: Agilent 5977A or equivalent

-

Interface Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (m/z 35-600)

4. Data Analysis and Quantification

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibrators. The concentration of this compound in the samples can then be determined from this calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics for the GC-MS analysis of benzodiazepines, which can be used as a benchmark for the analysis of this compound.

| Parameter | Expected Range | Reference |

| Linearity Range | 1 - 1000 ng/mL | [3][6] |

| Limit of Detection (LOD) | 0.02 - 0.5 ng/mL | [3] |

| Limit of Quantification (LOQ) | 1 - 2 ng/mL | [3] |

| Recovery | > 70% | [6] |

| Intra-day Precision (CV%) | < 15% | [3] |

| Inter-day Precision (CV%) | < 15% | [3] |

Signaling Pathway and Logical Relationships

The analytical process does not involve a biological signaling pathway. The logical relationship of the experimental workflow is depicted in the diagram above.

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using GC-MS. The method, which includes solid-phase extraction, derivatization, and optimized GC-MS parameters, is expected to provide the sensitivity and selectivity required for research and forensic applications. Method validation should be performed in accordance with relevant guidelines to ensure accuracy and reliability.

References

- 1. caymanchem.com [caymanchem.com]

- 2. nist.gov [nist.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. gcms.cz [gcms.cz]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nyc.gov [nyc.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. arch.ies.gov.pl [arch.ies.gov.pl]

- 11. Nordiazepam | C15H11ClN2O | CID 2997 - PubChem [pubchem.ncbi.nlm.nih.gov]